Clavepictine B

Description

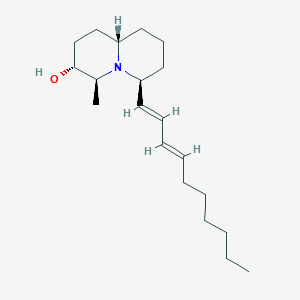

Structure

3D Structure

Properties

Molecular Formula |

C20H35NO |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

(3R,4S,6S,9aS)-6-[(1E,3E)-deca-1,3-dienyl]-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol |

InChI |

InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-12-18-13-11-14-19-15-16-20(22)17(2)21(18)19/h8-10,12,17-20,22H,3-7,11,13-16H2,1-2H3/b9-8+,12-10+/t17-,18+,19-,20+/m0/s1 |

InChI Key |

BWYKUGCLFVUKMC-PFAWIIGSSA-N |

Isomeric SMILES |

CCCCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)O)C |

Canonical SMILES |

CCCCCCC=CC=CC1CCCC2N1C(C(CC2)O)C |

Synonyms |

clavepictine B |

Origin of Product |

United States |

Advanced Methodologies in Clavepictine B Structural Analysis and Elucidation

Stereochemical Determination and Absolute Configuration Assignment

The precise arrangement of atoms in space is critical to a molecule's biological function. For Clavepictine B, a compound with multiple chiral centers, establishing its stereochemistry was a primary challenge that was overcome through a combination of enantioselective synthesis and crystallographic analysis.

Application of Enantioselective Synthesis for Stereochemical Establishment

The definitive proof of the absolute configuration of (+)-Clavepictine B was achieved through its total synthesis in an enantioselective manner. researchgate.netacs.org This approach involves constructing the molecule from chiral starting materials or using chiral catalysts to ensure that only the desired stereoisomer is formed. The successful synthesis of (+)-Clavepictine B unequivocally established its absolute configuration as (3R, 4S, 6S, 9aS). researchgate.net

Key strategic steps in these syntheses included:

Diastereoselective Silver(I)-Promoted Cyclization : A pivotal step in one synthetic route was the highly diastereoselective cyclization of a δ-amino allene, promoted by a silver(I) catalyst, to construct the core quinolizidine (B1214090) skeleton. researchgate.netacs.orgresearchgate.net

Stereocontrolled Piperidine (B6355638) Formation : The synthesis of the trisubstituted piperidine ring, a core component of the alkaloid, was achieved through methods like the stereoselective reduction of an enamide using sodium cyanoborohydride in an acidic medium. zin.ru

Palladium-Catalyzed Cross-Coupling : The attachment of the side chain was accomplished using palladium-catalyzed cross-coupling reactions, specifically linking a vinyl triflate with an enantiomerically pure alkyne. zin.ru

By synthesizing a molecule with a known, controlled stereochemistry and confirming that its spectroscopic and physical properties (such as optical rotation) were identical to those of the natural product, the absolute configuration of natural this compound was confirmed. zin.ru

Methods for Relative Stereochemistry Elucidation

Before the absolute configuration was known, the relative arrangement of the substituents on the quinolizidine ring system had to be determined. X-ray crystallography was a definitive method used for this purpose. An X-ray analysis performed on this compound not only confirmed the proposed relative stereochemistry but also revealed its conformational preference. nih.govmdpi.comarchive.org

The analysis showed that this compound possesses a rare cis-fused quinolizidine ring system. zin.runih.gov Further structural details were elucidated using Nuclear Overhauser Effect (NOE) experiments on the closely related Clavepictine A. These experiments revealed key spatial relationships, such as the equatorial orientation of the decadienyl side chain and the trans-diaxial positioning of the methyl and acetoxy groups. nih.gov

Spectroscopic Techniques Employed in Structure Elucidation Research

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about a molecule's connectivity, stereochemistry, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches (e.g., 2D NMR, High-Field NMR, Cryogenic Probes)

Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable in the structural analysis of this compound. Both 1D (¹H and ¹³C) and 2D NMR techniques were employed to piece together its complex structure.

¹H and ¹³C NMR : These fundamental experiments were used to identify the number and types of protons and carbons in the molecule and its synthetic intermediates. acs.org

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to establish the connectivity of the carbon skeleton and assign specific signals.

NOE Spectroscopy : As mentioned previously, Nuclear Overhauser Effect (NOE) experiments were crucial for determining the relative stereochemistry by measuring the spatial proximity of protons within the molecule. nih.gov The progress of key synthetic reactions was also monitored using ¹H NMR spectroscopy. zin.ru

| NMR Technique | Information Obtained | Specific Application to this compound |

|---|---|---|

| ¹H NMR | Number, environment, and coupling of protons. | Characterization of synthetic intermediates and final product; monitoring reaction progress. zin.ru |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirmation of the carbon skeleton and presence of functional groups. acs.org |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations to establish molecular connectivity. | Assembling the quinolizidine core and side chain structure. |

| NOE Spectroscopy | Spatial relationships between protons. | Determining relative stereochemistry, such as the cis-ring fusion and substituent orientations. nih.gov |

Mass Spectrometry (MS) Applications in Metabolite Structure Determination (e.g., Tandem MS, HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which is used to determine the precise elemental formula of a compound. This was essential for confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) : In this technique, the molecule is fragmented, and the masses of the fragments are analyzed. This provides valuable structural information about different parts of the molecule, such as the quinolizidine core and the aliphatic side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique separates complex mixtures before MS analysis. LC-MS has been utilized in metabolomics studies to identify this compound in biological samples, demonstrating its utility in complex matrix analysis. nih.govnih.gov

Chiroptical Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism (ECD), Optical Rotation)

Chiroptical methods measure the differential interaction of a chiral molecule with polarized light and are fundamental for determining absolute stereochemistry.

Optical Rotation : This is a classical method that measures the angle to which a chiral compound rotates plane-polarized light. A key step in confirming the absolute configuration of this compound was comparing the sign of the optical rotation of the enantiomerically pure synthetic compound with that of the natural isolate. zin.ru The synthetic (+)-clavepictine B showed an optical rotation with the opposite sign of its enantiomer, (-)-clavepictine A, confirming the stereochemical assignment. acs.org

Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Although not explicitly detailed for this compound in primary literature, ECD is a powerful modern technique often used in conjunction with computational chemistry to predict and confirm the absolute configuration of complex natural products, serving as a valuable alternative or complement to total synthesis or X-ray crystallography.

Crystallographic Analysis in Complex Alkaloid Structure Validation

In the structural elucidation of complex natural products, X-ray crystallographic analysis stands as the definitive method for determining three-dimensional architecture and absolute stereochemistry. However, in the case of the quinolizidine alkaloid (+)-Clavepictine B, its absolute configuration was not determined by direct crystallographic analysis of the natural product itself, but was instead unequivocally established through enantioselective total synthesis. researchgate.netresearchgate.net

The initial isolation and structural proposal for Clavepictine A and B were based on comprehensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. acs.org While these techniques are powerful for determining connectivity and relative stereochemistry, assigning the absolute configuration of multiple stereocenters in a complex, flexible ring system can remain ambiguous.

Total synthesis provides a powerful alternative for absolute structure confirmation. The synthesis of (+)-Clavepictine B, accomplished by Cha and coworkers, established the absolute configuration as (2R, 6S, 9aS). researchgate.netresearchgate.net By starting from a chiral pool of known absolute configuration and executing a series of stereocontrolled reactions, the final synthetic product's stereochemistry is known. If the spectroscopic data and optical rotation of the synthetic molecule match those of the natural product, the absolute structure of the natural product is confirmed.

While a crystal structure for the final this compound molecule is not reported in seminal literature, X-ray crystallography is frequently employed in the total synthesis of complex alkaloids to validate the stereochemical integrity of key synthetic intermediates. nih.govmdpi.com This is a critical step in a multi-step synthesis, as confirming the stereochemistry of an early intermediate ensures the subsequent steps will lead to the correctly configured final product. Obtaining suitable crystals for an intermediate can often be more feasible than for the final natural product, which may be an oil or resist crystallization.

Table 1: Example Crystallographic Data for a Complex Alkaloid Synthetic Intermediate This table is illustrative of data obtained for synthetic intermediates in complex alkaloid synthesis, as specific data for a this compound intermediate is not published.

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Defines the basic geometric shape of the unit cell. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell, crucial for solving the structure. |

| Unit Cell Dimensions | a = 8.12 Å, b = 13.45 Å, c = 22.78 Å | The precise dimensions of the repeating unit that builds the crystal. |

| Volume | 2489.1 ų | The volume of the unit cell. |

| Calculated Density | 1.350 g/cm³ | The theoretical density of the crystal, derived from its molecular weight and unit cell volume. |

| Final R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| CCDC Number | e.g., 2363780 | A unique identifier for depositing and retrieving crystallographic data from the Cambridge Crystallographic Data Centre. nih.gov |

Therefore, while direct crystallographic data for this compound is not the basis of its structural proof, the principles of crystallographic analysis remain a vital tool within the broader context of its chemical synthesis and the structural validation of complex alkaloids in general. nih.govhebmu.edu.cn

Chemical Synthesis Strategies and Analogues of Clavepictine B

Total Synthesis Approaches to Clavepictine B and Related Quinolizidine (B1214090) Frameworks

The total synthesis of this compound and its diastereomer, Clavepictine A, has been a subject of intense research, leading to the development of several distinct and elegant synthetic strategies. These approaches have not only enabled the preparation of these natural products but also provided valuable methodologies for the synthesis of related quinolizidine and indolizidine alkaloids.

Diastereoselective and Enantioselective Syntheses

A central challenge in the synthesis of this compound is the stereocontrolled installation of its multiple stereocenters. Consequently, the development of diastereoselective and enantioselective methods has been a primary focus.

Several key chemical transformations have proven pivotal in the stereocontrolled synthesis of the this compound core.

Silver(I)-promoted Cyclization of δ-Aminoallenes : A landmark achievement in the synthesis of this compound was the use of a diastereoselective silver(I)-promoted cyclization of a δ-aminoallene. researchgate.netacs.orgacs.orgfigshare.com This key step enabled the construction of the cis-quinolizidine ring system with high diastereoselectivity. drugfuture.comresearchgate.net The reaction proceeds through a highly organized transition state, leading to the preferential formation of the desired stereoisomer.

Intramolecular Conjugate Addition : Another powerful strategy for forging the quinolizidine framework is the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system. nih.govbeilstein-journals.org This approach has been successfully employed in a short and efficient synthesis of this compound. The stereochemical outcome of this cyclization is influenced by the existing stereocenters in the piperidine (B6355638) precursor. nih.gov A key intermediate in this approach is a vinyl sulfone, which undergoes an intramolecular Michael cyclization to give the desired quinolizidine with high stereoselectivity. ntu.edu.sg

| Key Transformation | Reagents/Conditions | Outcome | Reference(s) |

| Silver(I)-promoted Cyclization | AgNO3 | High diastereoselectivity for cis-quinolizidine | researchgate.netacs.orgacs.orgfigshare.comdrugfuture.com |

| Intramolecular Conjugate Addition | Cs2CO3 | Stereoselective formation of the quinolizidine ring | nih.govntu.edu.sg |

The enantioselective synthesis of this compound has been largely accomplished through the use of chiral building blocks derived from the chiral pool or synthesized using asymmetric methods.

L-alanine-derived bromide : In one approach, an L-alanine-derived bromide was used to construct the trisubstituted piperidine core, thereby setting the absolute stereochemistry early in the synthesis. nih.gov

Sulfinimine (N-Sulfinylimine)-Derived Chiral Building Block : A formal asymmetric synthesis of (-)-Clavepictine A and (+)-Clavepictine B was achieved using a chiral building block derived from a sulfinimine. researchgate.netx-mol.com This versatile chiral auxiliary directs the stereochemical outcome of key bond-forming reactions. x-mol.com The use of sulfinimines allows for the asymmetric synthesis of a variety of nitrogen-containing heterocycles. x-mol.com

Sharpless Asymmetric Dihydroxylation : The enantiopure lactam intermediate used in one of the first total syntheses was prepared using the Sharpless asymmetric dihydroxylation of ethyl sorbate (B1223678) to establish the initial stereocenters. drugfuture.comdrugfuture.comzin.ru

(R)-phenyl glycinol : Analogues of Clavepictine have been synthesized enantioselectively starting from an acyl oxazolidine (B1195125) derived from (R)-phenyl glycinol. researchgate.net

3-Piperidinol Type Chiral Building Blocks : The enantioselective total synthesis of Clavepictines A and B has been accomplished starting from a 3-piperidinol type of chiral building block. portico.orgjst.go.jpjst.go.jp These building blocks, prepared in both enantiomeric forms via biocatalysis, offer a flexible entry to various alkaloids. jst.go.jpjst.go.jp

| Chiral Source | Application | Key Intermediate | Reference(s) |

| L-alanine | Construction of piperidine core | L-alanine-derived bromide | nih.gov |

| Sulfinimine | Formal synthesis | Sulfinimine-derived building block | researchgate.netx-mol.comsgst.cn |

| Ethyl sorbate (via Sharpless AD) | Establishment of initial stereocenters | Enantiopure γ-lactone | drugfuture.comdrugfuture.comzin.ru |

| (R)-phenyl glycinol | Synthesis of Clavepictine analogues | Acyl oxazolidine | researchgate.net |

| 3-Piperidinol | Enantioselective total synthesis | 3-Piperidinol chiral building block | portico.orgjst.go.jpjst.go.jp |

Key Synthetic Transformations (e.g., Silver(I)-promoted Cyclization of δ-Aminoallenes, Intramolecular Conjugate Addition)

Formal Syntheses and Expedient Route Development

In addition to total syntheses, several formal syntheses of this compound have been reported. A formal synthesis is one in which a known intermediate that has previously been converted to the final natural product is synthesized. These studies often focus on developing more efficient and practical routes to key intermediates. For example, a concise formal asymmetric synthesis of (-)-Clavepictine A and (+)-Clavepictine B was developed from a sulfinimine-derived chiral building block. researchgate.netx-mol.com The development of expedient routes is crucial for enabling the synthesis of analogues for structure-activity relationship studies. A short route for assembling Clavepictines A and B was described, which features a diastereoselective intramolecular conjugate addition as a key step. nih.gov

Biomimetic Synthesis Approaches for Structural Hypotheses

Biomimetic synthesis aims to mimic the proposed biosynthetic pathway of a natural product in the laboratory. wikipedia.org While no full biomimetic total synthesis of this compound has been reported, the principles of biomimetic synthesis can inform the design of synthetic routes. The biosynthesis of quinolizidine alkaloids generally proceeds from the amino acid L-lysine via cadaverine (B124047) and a Δ¹-piperideinium cation intermediate. nih.gov Synthetic strategies that involve the cyclization of piperidine-based precursors can be considered to have some biomimetic character.

Synthetic Derivatization and Generation of this compound Analogues

The cytotoxic properties of this compound have prompted significant interest in the synthesis of its analogues to explore structure-activity relationships (SAR). The generation of these analogues involves strategic chemical modifications to the core structure, particularly focusing on the quinolizidine skeleton and its substituents.

The rational design of this compound analogues is fundamentally guided by an understanding of the relationship between the molecule's three-dimensional structure and its biological function. longdom.org A primary principle is the appreciation that the molecule's shape and absolute stereochemistry are critical determinants of its bioactivity. longdom.orgmdpi.com This necessitates synthetic strategies that afford precise control over the stereochemical outcomes.

Key principles guiding the modification of this compound include:

Stereochemical Control: The synthesis of analogues must address the multiple stereocenters within the this compound framework. The development of stereoselective reactions is paramount to generating specific, well-defined stereoisomers for biological evaluation. researchgate.net

Computational Modeling: Advanced computational methods, including molecular dynamics simulations and quantum mechanics calculations, can be employed to model and predict how structural changes will affect the molecule's behavior and interactions. longdom.org

Divergent Synthesis: An efficient approach involves designing a synthetic route where the core scaffold is assembled first, followed by the late-stage introduction of diverse side chains. researchgate.netresearchgate.net This "divergent" strategy allows for the rapid generation of a library of analogues from a common intermediate, facilitating a broader exploration of the SAR. researchgate.netresearchgate.net

A variety of chemical reactions have been employed to introduce or modify the side chains and other substituents on the this compound scaffold. These methods provide the chemical tools necessary to create a diverse range of analogues for biological testing. A key strategy in several syntheses is the divergent introduction of the side chain late in the sequence, which permits the efficient preparation of multiple analogues from a common precursor. researchgate.netresearchgate.net

Below is a table summarizing some of the key methodologies utilized in the synthesis of this compound and its analogues.

| Methodology | Description | Reference |

|---|---|---|

| Julia-Kocienski Olefination | Used to install the triene side-chain onto the piperidine framework. | researchgate.net |

| Cross-Coupling of Enol Triflates | Allows for the stereocontrolled functionalization of otherwise unreactive N-acyl lactams under mild conditions, enabling substituent introduction. | researchgate.netresearchgate.net |

| Beak's α-Lithiation-Substitution | Demonstrated in the preparation of highly substituted nitrogen heterocycles by using N-BOC piperidines and a functionalized aldehyde as the electrophile. | researchgate.netresearchgate.net |

| Cross-Metathesis | Employed for the attachment of side-chains, as demonstrated in the synthesis of related alkaloids like (+)-iso-6-cassine. | researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons Reaction | A key feature in a strategy to construct the piperidine framework and install the triene side-chain for related alkaloids. | researchgate.net |

The synthesis of this compound and its analogues requires rigorous control of stereochemistry to produce specific stereoisomers and to construct the characteristic quinolizidine core. The total synthesis of both (–)-Clavepictine A and (+)-Clavepictine B has been successfully accomplished, which unequivocally established their absolute configurations. acs.orgresearchgate.net

The construction of the quinolizidine skeleton, a 1-azabicyclo[4.4.0]decane moiety, is a critical phase in the synthesis. nih.gov This core structure is biosynthesized from L-lysine. nih.gov Synthetic chemists have developed several innovative methods to assemble this bicyclic system with high diastereoselectivity.

A selection of stereocontrolled synthetic strategies and the resulting compounds are detailed below.

| Compound(s) | Key Synthetic Strategy for Stereocontrol | Reference |

|---|---|---|

| (+)-Clavepictine B and (–)-Clavepictine A | A pivotal step is the diastereoselective silver(I)-promoted cyclization of δ-amino allenes to form the quinolizidine ring. | acs.orgresearchgate.net |

| Six Clavepictine Analogues (labeled 27-32) | The relative stereochemistries of three of the four stereocenters were established by stereocontrolled additions to transient iminium ions. The quinolizidine core was formed via an intramolecular alkylation of an aminonitrile moiety. | researchgate.netresearchgate.net |

| Clavepictine A, B, and Pictamine | Construction of the quinolizidine skeleton was achieved via a diastereoselective intramolecular conjugate addition. | researchgate.netnih.gov |

| Formal synthesis of (–)-Clavepictine A and (+)-Clavepictine B | A concise formal synthesis was achieved using a sulfinimine (N-sulfinylimine)-derived chiral building block as the starting material. | researchgate.net |

Biological Activity and Pharmacological Research of Clavepictine B Non Clinical Focus

Anti-proliferative and Cytotoxic Activity Studies

Clavepictine B has demonstrated potent cytotoxic and anti-proliferative effects in various studies, highlighting its potential as a lead compound in oncology research. researchgate.netnih.gov

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

This compound has shown significant cytotoxic activity against a range of cancer cell lines. Early studies revealed that both Clavepictine A and B inhibited the growth of murine leukemia and human solid tumor cell lines at concentrations below 9 μg/mL. nih.gov This potent activity has spurred further investigation into its efficacy against various cancer types.

Research has shown that this compound exhibits a powerful cytotoxic effect on different cancer cell lines. researchgate.net For instance, studies have evaluated its activity against human cancer cell lines including glioblastomas, and cancers of the breast, colon, lung, prostate, and bladder. researchgate.net

| Cell Line Type | Reported Activity of this compound | Reference |

|---|---|---|

| Murine Leukemia | Growth inhibition at <9 μg/mL | nih.gov |

| Human Solid Tumor Cell Lines | Growth inhibition at <9 μg/mL | nih.gov |

| Various Human Cancer Cell Lines (including glioblastomas, breast, colon, lung, prostate, and bladder cancers) | Potent cytotoxic effect | researchgate.net |

Investigation of Cell Death Mechanisms

The mechanisms by which this compound induces cell death are a key area of research. While direct studies on this compound's specific cell death pathways are emerging, research on related quinolizidine (B1214090) alkaloids provides valuable insights. A novel benzo[a]quinolizidine derivative has been shown to inhibit cancer cell proliferation and induce a paraptosis-like cell death, characterized by extensive cytoplasmic vacuolation, as well as caspase-dependent apoptosis. researchgate.net

Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by the swelling of the endoplasmic reticulum and/or mitochondria, leading to extensive cytoplasmic vacuolation. nih.govunimi.it It is a caspase-independent pathway. nih.gov In contrast, caspase-dependent apoptosis involves the activation of a cascade of caspase enzymes that dismantle the cell in an orderly fashion, resulting in characteristic morphological changes like nuclear fragmentation and the formation of apoptotic bodies. nih.gov The ability of related compounds to induce both of these cell death mechanisms suggests a complex and multifaceted anti-cancer activity that could be relevant to this compound.

Preclinical In Vivo Studies in Animal Models

While specific in vivo studies focusing solely on this compound are not extensively detailed in the provided search results, the potent in vitro activity of this compound and related compounds has led to preclinical investigations in animal models. For example, a novel benzo[a]quinolizidine derivative, structurally related to this compound, has been shown to inhibit cancer cell proliferation in vivo. researchgate.net These types of studies often involve murine tumors and human tumor xenografts in nude mice to assess the compound's efficacy in a living organism. parazapharma.com

Antimicrobial Activity Research

In addition to its anti-cancer properties, this compound has been investigated for its antimicrobial potential. Quinolizidine alkaloids, as a class, are known to possess antibacterial and antifungal activities. researchgate.net Research has indicated that this compound exhibits antimicrobial properties, although detailed specifics on the susceptible microbial strains and the extent of its activity are part of ongoing research. benthambooks.comkisti.re.kr

Antiviral Activity Research

The potential antiviral effects of this compound have also been a subject of scientific inquiry. Quinolizidine alkaloids have been reported to have antiviral properties. researchgate.net Some studies have noted that this compound possesses moderate antiviral activity. benthambooks.com Further research is needed to delineate the specific viruses it may be effective against and its mechanism of viral inhibition.

Other Reported Biological Activities and Their Research Context

The broad spectrum of biological activities of quinolizidine alkaloids suggests that this compound may have other therapeutic applications. This class of compounds has been associated with anti-inflammatory, antimalarial, and neuroactive properties. researchgate.net While direct and detailed studies on this compound for these specific activities are not as prevalent as its anticancer research, the established profile of related compounds provides a strong rationale for further investigation into these areas. researchgate.net

Molecular and Cellular Targets Research

The specific molecular and cellular targets of this compound are not yet fully elucidated. However, research into its general bioactivity and the mechanisms of structurally related compounds provides some insights into its potential modes of action.

Identification of Protein and Enzyme Targets

Direct protein and enzyme targets of this compound have not been definitively identified in published literature. However, the cytotoxic profile of this compound and its analogues suggests potential interactions with enzymes critical for cell proliferation and survival.

One study investigating synthetic analogues of this compound found that certain derivatives exhibited potent cytotoxic effects against several human cancer cell lines. researchgate.net Notably, one analogue demonstrated a cytotoxic potency in a similar dose range to etoposide (B1684455) and irinothecan, which are well-known topoisomerase inhibitors. researchgate.net This suggests that topoisomerases could be a potential, though currently unconfirmed, enzyme target for this compound.

Furthermore, a computational study identified a Clavepictine analogue as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. aip.org This finding, while preliminary and based on a related structure, opens another avenue for investigation into the enzymatic targets of this class of alkaloids.

The broader family of marine-derived pyridoacridine alkaloids, which are structurally related to quinolizidines, are known to exert their cytotoxic effects through mechanisms such as topoisomerase (TOPO) inhibition. nih.gov This lends further indirect support to the hypothesis that enzymes like topoisomerases may be involved in the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Activity | Reference |

| Murine Leukemia | Inhibited growth at < 9 µg/mL | nih.govresearchgate.net |

| Human Solid Tumor Cell Lines | Inhibited growth at < 9 µg/mL | nih.govresearchgate.net |

Pathway Perturbation Analysis and Cellular Response Studies

Studies on the direct impact of this compound on specific cellular signaling pathways are limited. The primary observed cellular response to this compound is cytotoxicity in cancer cell lines. nih.govnih.govnih.govresearchgate.netarchive.orgresearchgate.net The mechanism underlying this cytotoxicity is an area of active investigation.

For the broader class of pyridoacridine alkaloids, cytotoxic mechanisms have been linked to the induction of reactive oxygen species (ROS) and DNA-binding properties, which can trigger apoptotic pathways. nih.gov It is plausible that this compound could perturb similar cellular pathways, leading to cell death in susceptible cancer cells.

Research on other quinolizidine alkaloids has pointed towards the activation of the Nrf2/HO-1 pathway as a protective mechanism against oxidative stress. taylorandfrancis.com Conversely, some quinolizidine alkaloids have been shown to have pro-oxidant actions that may contribute to their apoptosis-inducing properties in cancer cells by activating pathways like the mitogen-activated protein kinase (MAPK) pathway. taylorandfrancis.com Whether this compound acts through these or other signaling pathways remains to be determined through direct experimental evidence.

Receptor Binding and Ligand-Target Interaction Investigations

There is no direct evidence of this compound binding to specific cellular receptors. However, compelling research on a closely related compound, pictamine, offers a significant lead. Pictamine, which is also a quinolizidine alkaloid isolated from Clavelina picta, has been identified as a potent blocker of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov

Specifically, (-)-pictamine (B1236244) was shown to block acetylcholine-elicited currents through both α4β2 and α7 subtypes of nAChRs expressed in Xenopus oocytes. researchgate.netnih.gov The blockade of α4β2 receptors by (-)-pictamine was found to be irreversible. nih.gov Given the structural similarity between pictamine and this compound, it is conceivable that this compound may also interact with nAChRs, although this has not been experimentally verified.

Table 2: Inhibitory Activity of Pictamine on Nicotinic Acetylcholine Receptors

| Receptor Subtype | IC₅₀ Value (µM) | Source Organism for Compound | Reference |

| α4β2 | 1.5 | Clavelina picta | researchgate.netnih.gov |

| α7 | 1.3 | Clavelina picta | researchgate.netnih.gov |

Initial structure-activity relationship studies on this compound have suggested that the unsaturation in its sidechain is important for its cytotoxic activity, whereas the relative stereochemistry of the quinolizidine ring system appears to be less critical. sci-hub.se This indicates that the sidechain likely plays a key role in the ligand-target interaction.

Advanced Research Methodologies and Future Directions in Clavepictine B Studies

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico (computer-based) methods have become indispensable tools in modern drug discovery and natural product research. mdpi.com These techniques allow scientists to model, predict, and analyze the behavior of molecules like Clavepictine B at an atomic level, saving significant time and resources compared to traditional laboratory experiments. frontiersin.org By simulating interactions and predicting properties, researchers can generate hypotheses, prioritize experiments, and design novel compounds with enhanced activity. omicsonline.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). omicsonline.org This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. mdpi.comnih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. frontiersin.org

In the context of this compound research, molecular docking has been instrumental. A notable study employed virtual screening and molecular docking to investigate potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target for developing treatments for diabetes, obesity, and cancer. researchgate.net This in silico approach led to the identification of a Clavepictine analogue as a potential PTP1B inhibitor, demonstrating the power of computational methods to uncover novel therapeutic applications for natural product scaffolds. researchgate.net Such simulations provide a detailed view of the intermolecular interactions, like hydrogen bonds, that stabilize the ligand-protein complex, offering a rationale for the compound's inhibitory potential. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. rsc.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the chemical synthesis of more potent and selective analogues. innovareacademics.in

While specific QSAR models for this compound are not extensively documented, such analyses have been applied to the broader class of quinolizidine (B1214090) alkaloids to which it belongs. acs.org These studies have explored the relationships between the structural features of these alkaloids and their cytotoxic effects. acs.org This approach is valuable for understanding which parts of the this compound molecule are most important for its biological activity and can guide the design of future analogues with optimized properties.

Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. frontiersin.org VS can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active molecule as a template. eurofinsdiscovery.com Ligand-based methods are particularly useful when the structure of the target protein is unknown. eurofinsdiscovery.com

This approach has been successfully applied in the study of this compound-related structures. In one study, a virtual screening of hundreds of thousands of molecules from the ZINC database was performed to find new inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net This large-scale screening identified a Clavepictine analogue as a promising candidate, which was selected for further investigation based on its docking score and interaction patterns. researchgate.net Such in silico methods dramatically accelerate the hit-identification phase of drug discovery, allowing researchers to efficiently mine vast chemical spaces for compounds related to this compound. eurofinsdiscovery.comarxiv.org

In silico tools can predict how a compound might affect biological pathways and cellular networks. nih.gov By analyzing a compound's structure and known targets, these methods can suggest its involvement in various cellular processes. nih.gov Metabolomics data has identified this compound as a sphingolipid. nih.gov This class of molecules is known to be important regulators in biological pathways related to inflammation, angiogenesis, cell proliferation, migration, apoptosis, and fibrosis. nih.gov Computational pathway analysis can take this initial finding and build predictive models of how this compound might modulate these complex networks, helping to elucidate its mechanism of action and identify potential new research avenues. nih.govnih.gov

Table 1: Summary of Computational Studies on this compound and Related Compounds

| Methodology | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking & Virtual Screening | Identification of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). | A Clavepictine analogue was identified as a potential PTP1B inhibitor, suggesting applications in diabetes and cancer research. | researchgate.net |

| QSAR Analysis | Exploring structure-cytotoxicity relationships of quinolizidine alkaloids. | Helps to understand the structural requirements for the cytotoxic activity of the broader class of compounds to which this compound belongs. | acs.org |

| Metabolomics & Pathway Analysis | Identification and functional context of this compound in biological samples. | Identified this compound as a sphingolipid involved in key biological processes like inflammation and angiogenesis. | nih.gov |

Virtual Screening and Ligand-Based Drug Discovery for Analogues and Related Compounds

Analytical Method Development for Research Applications (e.g., Metabolomics, High-Throughput Screening)

Developing robust analytical methods is fundamental for the study of natural products. pharmainfo.in For this compound, this involves creating procedures for its detection, isolation, and quantification in various contexts, from biological samples to chemical reaction mixtures. rfppl.co.in

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has emerged as a powerful tool for discovering and characterizing compounds like this compound. nih.gov A metabolomic study of aqueous humor from patients with choroidal neovascularization successfully identified this compound using a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov This highlights the utility of advanced analytical platforms in detecting natural products in complex biological matrices and linking them to disease states. nih.gov The development of such methods is crucial for understanding the compound's role in physiology and pathology. rfppl.co.in

High-Throughput Screening (HTS) is another critical research application that relies on sophisticated analytical methods. HTS involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. bmglabtech.comwikipedia.org While specific HTS campaigns for this compound are not widely published, the development of sensitive and reliable assays is a prerequisite for screening it and its synthetic analogues against panels of targets. nih.gov The primary role of HTS is to rapidly identify "leads" from large compound libraries, which can then be optimized in further studies. bmglabtech.com

Table 2: Analytical Methods in this compound Research

| Technique | Application | Matrix/Context | Reference |

|---|---|---|---|

| LC-MS/GC-MS | Metabolomics | Aqueous Humor | nih.gov |

| High-Throughput Screening (HTS) | Lead Discovery | Biochemical or Cell-Based Assays | bmglabtech.comwikipedia.org |

| HPLC, HPTLC | Method Development & Validation | Pure compound, formulations, biological fluids | pharmainfo.inscirp.org |

| NMR, Mass Spectrometry | Structure Elucidation & Characterization | Isolated natural product, synthetic intermediates | nih.govresearchgate.net |

Strategies for Sustainable Sourcing and Production of this compound for Research Purposes

The long-term research and potential development of any natural product depend on a stable and sustainable supply.

The original source of this compound is the marine tunicate Clavelina picta. acs.orgnih.gov Relying solely on the collection of this organism from its natural habitat is not sustainable and can negatively impact marine ecosystems. Sustainable sourcing practices would involve integrating social and environmental factors into the supply chain, ensuring that any harvesting is done responsibly to prevent depletion of the species. peterson-solutions.comcarbo.tech

However, a more robust and scalable strategy for sustainable production is chemical synthesis. Multiple research groups have reported the total synthesis of this compound. nih.govresearchgate.netacs.orgacs.org These synthetic routes provide a reliable source of the compound, independent of the marine organism. portico.org Future efforts in this area will likely focus on "green chemistry" principles to make these syntheses more environmentally friendly, efficient, and cost-effective. Developing concise, high-yield synthetic pathways, such as those employing diastereoselective cyclizations or cross-coupling reactions, is key to the sustainable production of this compound for ongoing research. nih.govacs.org This ensures that the scientific community has a consistent supply without compromising the natural environment. researchgate.net

Exploration of Uncharted Bioactivities and Therapeutic Potential beyond Existing Research

The initial discovery and subsequent research on this compound have primarily centered on its cytotoxic, antifungal, and antimicrobial properties. akjournals.com However, the vast chemical space occupied by marine natural products suggests that the full therapeutic potential of this compound may extend beyond these initial findings. pharmaceutical-journal.com The exploration of uncharted bioactivities is a critical next step in realizing the full value of this complex quinolizidine alkaloid.

A significant area of interest for future investigation is the potential neuropharmacological activity of this compound. Quinolizidine alkaloids, as a class, have been reported to possess a range of effects on the central nervous system. acs.org Given that many neurological disorders involve complex signaling pathways, natural products with unique structures like this compound could offer novel mechanisms of action. nih.gov Preclinical studies could explore its potential in models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease, or in the context of pain and inflammation. nih.govmdpi.com

Furthermore, the anti-inflammatory potential of this compound remains largely unexplored. Chronic inflammation is a key pathological feature of numerous diseases, and natural products are a rich source of novel anti-inflammatory agents. frontiersin.orgnih.govnih.gov Investigating the effects of this compound on inflammatory pathways, such as the NF-κB signaling pathway, could reveal new therapeutic applications. nih.gov

The antiviral activity of this compound is another promising, yet underexplored, avenue. benthambooks.com Many marine-derived compounds have demonstrated potent antiviral effects against a range of viruses. mdpi.comrsc.org Screening this compound against a panel of clinically relevant viruses could uncover valuable lead compounds for the development of new antiviral therapies. nih.govnih.gov

The exploration of these uncharted bioactivities will necessitate a multidisciplinary approach, integrating advanced screening platforms, and in-depth mechanistic studies to identify new therapeutic targets and applications for this compound.

Integration of Chemical Synthesis and Biological Evaluation for Iterative Drug Discovery Research

The limited availability of this compound from its natural source, the tunicate Clavelina picta, has historically hampered extensive biological evaluation. akjournals.com The successful total synthesis of this compound and its analogs has been a pivotal achievement, enabling further research into its therapeutic potential. researchgate.net The integration of chemical synthesis and biological evaluation forms the cornerstone of an iterative drug discovery process, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. scirp.orgtandfonline.comopenaccessjournals.com

This iterative cycle typically begins with a lead compound, such as this compound, which has demonstrated promising biological activity. itmedicalteam.pl Organic chemists then design and synthesize a library of analogs with targeted modifications to the molecule's structure. pnas.orgnih.gov These modifications can explore the importance of different functional groups and stereocenters for the observed bioactivity. For instance, the synthesis of various analogs of this compound has allowed for the evaluation of their cytotoxic activity against different cancer cell lines, providing valuable insights into the structural features crucial for its anticancer effects. researchgate.net

The newly synthesized analogs are then subjected to a battery of biological assays to evaluate their potency, selectivity, and potential mechanisms of action. acs.orgresearchgate.net The data from these evaluations feed back into the design phase, informing the synthesis of the next generation of compounds. akjournals.com This iterative process of design, synthesis, and testing allows researchers to refine the molecular structure to enhance desired therapeutic properties while minimizing off-target effects. openaccessjournals.com

Modern drug discovery increasingly relies on this integrated approach. tandfonline.comacs.org For marine natural products like this compound, where the initial supply is often a bottleneck, the ability to chemically synthesize the parent compound and its derivatives is essential for advancing preclinical and potentially clinical development. pharmaceutical-journal.comd4-pharma.comnih.gov The continued application of this integrated, iterative strategy will be crucial for unlocking the full therapeutic potential of the this compound scaffold and developing novel drug candidates.

Q & A

Q. How can researchers optimize the synthesis of Clavepictine B to ensure reproducibility and scalability for preclinical studies?

Methodology: Employ stepwise optimization of reaction parameters (temperature, solvent systems, catalysts) and validate reproducibility across ≥3 independent trials. Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor reaction progress. Purification protocols should include crystallization or column chromatography, with purity thresholds ≥95% for biological testing .

Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound in heterogeneous samples?

Methodology: Combine spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry) to confirm molecular structure. Assess purity via HPLC with UV/Vis or evaporative light scattering detection. Elemental analysis and X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential while minimizing false positives?

Methodology: Implement orthogonal assays (e.g., enzymatic inhibition + cell viability) with stringent controls. Use dose-response curves (IC₅₀/EC₅₀ calculations) and include reference compounds. Validate hits in ≥2 cell lines or primary cell models to exclude lineage-specific artifacts .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodology: Investigate pharmacokinetic factors (bioavailability, metabolism) using LC-MS/MS. Perform metabolite profiling and tissue distribution studies. Use knockout models to isolate target-specific effects vs. systemic interactions .

Q. How can computational modeling guide the rational modification of this compound’s structure to enhance target selectivity?

Methodology: Apply molecular docking to predict binding affinities across homologous targets. Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental frameworks are critical for elucidating this compound’s mechanism of action at the molecular level?

Methodology: Combine genetic (CRISPR/Cas9 knockouts) and biochemical approaches (co-immunoprecipitation, phosphoproteomics). Use fluorescent probes or isotopic labeling to track subcellular localization in real time .

Q. How can researchers address discrepancies in this compound’s toxicity profiles across different model organisms?

Methodology: Conduct comparative toxicogenomics to identify species-specific metabolic pathways. Use organ-on-chip systems to simulate human tissue responses. Correlate findings with cytochrome P450 activity assays .

Q. What are best practices for validating this compound’s target engagement in complex biological systems?

Methodology: Employ cellular thermal shift assays (CETSA) to confirm binding in live cells. Use biophysical techniques (e.g., isothermal titration calorimetry) to quantify binding constants. Cross-validate with siRNA-mediated target knockdown .

Q. Which statistical approaches are most effective for distinguishing this compound’s specific effects from off-target interactions?

Methodology: Apply multivariate analysis (e.g., partial least squares regression) to separate signal from noise. Use machine learning models trained on known on-target/off-target datasets to prioritize candidate pathways .

Q. How can multi-omics data be integrated to map this compound’s system-wide effects?

Methodology: Combine transcriptomics, proteomics, and metabolomics via network pharmacology tools. Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify convergent nodes. Validate using gene-set enrichment analysis (GSEA) and orthogonal in vitro models .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, systematically assess variables such as batch-to-batch compound variability, assay conditions (e.g., serum concentration in cell culture), and model system relevance to human biology .

- Experimental Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed reporting of sample sizes, randomization, and blinding protocols .

- Literature Integration : Conduct systematic reviews using tools like PRISMA to contextualize findings within existing knowledge, prioritizing primary studies over reviews for hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.